molecular formula C23H32O3 B1263831 Bendigole B

Bendigole B

Cat. No. B1263831
M. Wt: 356.5 g/mol
InChI Key: ADAGZDQSLWVWDS-OZNMWJIMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bendigole B is a natural product found in Gordonia australis with data available.

Scientific Research Applications

Bendigoles as Steroids from Gordonia australis

Bendigole B, along with Bendigoles A and C, are secondary metabolites isolated from Gordonia australis. These compounds are characterized as steroids. Bendigole C shows binding affinity to the human progesterone and androgen receptor but is inactive at mineralocorticoid and estrogen receptors. Bendigoles A and C have demonstrated moderate and weak androgenic activities in vitro transactivation studies (Schneider et al., 2008).

Bioactive Sterols from Marine Sponge-Derived Actinomadura

Bendigoles D-F, isolated from marine sponge-derived Actinomadura, are 3-keto sterols. They were discovered through a screen for NF-κB and glucocorticoid receptor (GR) activity, along with cytotoxicity assays. Bendigole D showed cytotoxicity against the L929 (mouse fibroblast) cell line and was the most active inhibitor of GR-translocation, while Bendigole F was a potent inhibitor of NF-κB nuclear translocation (Simmons et al., 2011).

Designing Liquid-Crystalline Oligomers

While not directly studying Bendigole B, research on designing liquid-crystalline oligomers, which exhibit twist-bend modulated nematic phases, could be relevant in understanding the structural properties and potential applications of Bendigole B. These oligomers, although typically achiral, exhibit bulk chirality due to their nanoscale helical structure (Mandle, 2018).

properties

Product Name

Bendigole B

Molecular Formula

C23H32O3

Molecular Weight

356.5 g/mol

IUPAC Name

(8R,9S,10R,12S,13S,14S,17R)-12-hydroxy-10,13-dimethyl-17-[(2S)-3-oxobutan-2-yl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C23H32O3/c1-13(14(2)24)18-7-8-19-17-6-5-15-11-16(25)9-10-22(15,3)20(17)12-21(26)23(18,19)4/h9-11,13,17-21,26H,5-8,12H2,1-4H3/t13-,17+,18-,19+,20+,21+,22+,23-/m1/s1

InChI Key

ADAGZDQSLWVWDS-OZNMWJIMSA-N

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)C(=O)C

Canonical SMILES

CC(C1CCC2C1(C(CC3C2CCC4=CC(=O)C=CC34C)O)C)C(=O)C

synonyms

bendigole B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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